molecular formula C9H12N2O3S B5884800 4-[methyl(methylsulfonyl)amino]benzamide

4-[methyl(methylsulfonyl)amino]benzamide

Cat. No.: B5884800
M. Wt: 228.27 g/mol
InChI Key: IMNRFUVAIYBVND-UHFFFAOYSA-N
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Description

4-[methyl(methylsulfonyl)amino]benzamide is a benzamide derivative featuring a methylsulfonylmethylamino (-N(SO₂Me)Me) substituent at the para position of the benzamide core. This compound is part of a broader class of sulfonamide- and benzamide-containing molecules, which are often explored for their pharmacological properties, including enzyme inhibition and anticancer activity . The molecular formula is C₉H₁₁N₂O₃S, with a molecular weight of 227.26 g/mol (calculated from the core structure).

Properties

IUPAC Name

4-[methyl(methylsulfonyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-11(15(2,13)14)8-5-3-7(4-6-8)9(10)12/h3-6H,1-2H3,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNRFUVAIYBVND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)N)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[methyl(methylsulfonyl)amino]benzamide typically involves the reaction of 4-aminobenzamide with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to prevent side reactions. The general reaction scheme is as follows:

4-aminobenzamide+methylsulfonyl chlorideThis compound\text{4-aminobenzamide} + \text{methylsulfonyl chloride} \rightarrow \text{this compound} 4-aminobenzamide+methylsulfonyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and concentration of reagents, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[methyl(methylsulfonyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated benzamides.

Scientific Research Applications

4-[methyl(methylsulfonyl)amino]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[methyl(methylsulfonyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

The methyl(methylsulfonyl)amino (-N(SO₂Me)Me) group is a critical pharmacophore in several bioactive benzamides. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name (or ID) Key Substituents Molecular Weight (g/mol) Target/Activity Key Differences Reference
4-[methyl(methylsulfonyl)amino]benzamide -N(SO₂Me)Me at C4 227.26 N/A (presumed kinase/EZH2 inhibition based on analogs) Reference compound
N-[4-(1-azepanylsulfonyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide -N(SO₂Me)Me at C2; azepanylsulfonyl at C4 465.59 Not specified Azepanylsulfonyl group enhances bulkiness; potential impact on solubility and CNS penetration
N-(3-methylphenyl)-4-[(propan-2-ylsulfonyl)amino]benzamide -N(SO₂-iPr) at C4 361.45 Not specified Isopropylsulfonyl group increases hydrophobicity vs. methylsulfonyl
2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide Chloro, pyridyl, and methylsulfonyl groups 466.32 Kinase inhibition (implied by structural motifs) Chloro and pyridyl groups enhance π-π stacking and target affinity
Capmatinib () Fluorine, quinoline, and imidazotriazine groups 412.43 c-Met inhibitor (FDA-approved for NSCLC) Heterocyclic extensions improve selectivity for c-Met kinase

Key Findings :

Impact of Substituents on Solubility :

  • The methylsulfonyl group confers moderate polarity, enhancing aqueous solubility compared to bulkier alkylsulfonyl analogs (e.g., propan-2-ylsulfonyl in ). However, azepanylsulfonyl derivatives () may exhibit reduced solubility due to increased molecular weight and hydrophobicity.

Biological Activity: Compounds with pyridyl or quinoline moieties (e.g., ) demonstrate improved kinase inhibition due to aromatic stacking interactions. The absence of such groups in the reference compound may limit its potency unless compensated by other substituents.

Stereochemical Considerations: While the reference compound lacks chiral centers, analogs like (R)-N-(1-((4-fluorobenzyl)(methyl)amino)propan-2-yl)-4-(trifluoromethyl)benzamide () achieve 96% enantiomeric excess, emphasizing the role of stereochemistry in optimizing activity .

Safety Profiles: Sulfonamide-containing compounds (e.g., ) are associated with hypersensitivity reactions, suggesting that the methylsulfonylamino group in the reference compound may require careful toxicological evaluation.

Structural-Activity Relationships (SAR) :

  • Methylsulfonyl Group : Essential for hydrogen bonding with enzymatic targets (e.g., EZH2 in ).
  • Benzamide Core : Serves as a rigid scaffold for substituent placement; modifications at C2/C4 (e.g., chloro, pyridyl) enhance target engagement .
  • Heterocyclic Extensions : Improve pharmacokinetics and selectivity, as seen in capmatinib’s imidazotriazine group .

Q & A

Q. What are the standard synthetic protocols for 4-[methyl(methylsulfonyl)amino]benzamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves two key steps: (1) amide bond formation between a benzoyl chloride derivative and an aniline precursor, and (2) introduction of the methylsulfonylamino group via sulfonylation. For example:

  • Amide Coupling : React 4-aminobenzoic acid derivatives with activated acylating agents (e.g., benzoyl chloride) in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) at room temperature .
  • Sulfonylation : Treat the intermediate with methylsulfonyl chloride under controlled pH (e.g., using NaHCO₃) to avoid over-sulfonation.

Q. Optimization Strategies :

  • Use high-resolution mass spectrometry (HRMS) and thin-layer chromatography (TLC) to monitor reaction progress.
  • Adjust solvent polarity (e.g., switch from DCM to THF) to improve solubility of intermediates.
  • Purify via column chromatography with gradient elution (e.g., hexane/ethyl acetate).

Reference Table : Synthetic Steps and Conditions

StepReagents/ConditionsYield RangeKey Challenges
Amide CouplingBenzoyl chloride, Et₃N, DCM, rt60-80%Competing hydrolysis of acyl chloride
SulfonylationMeSO₂Cl, NaHCO₃, THF40-65%Side reactions with aromatic amines

Q. What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer: Essential Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methylsulfonyl group at C4 of benzamide).
  • IR Spectroscopy : Detect characteristic peaks for sulfonamide (S=O at ~1350 cm⁻¹) and amide (C=O at ~1650 cm⁻¹).
  • Mass Spectrometry : HRMS to verify molecular ion ([M+H]⁺ for C₁₀H₁₃N₂O₃S: theoretical 241.0648).

Q. Resolving Contradictions :

  • If NMR signals overlap (e.g., aromatic protons), use 2D techniques (COSY, HSQC).
  • For ambiguous IR peaks, compare with computational spectra (DFT-based simulations).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for anticancer applications?

Methodological Answer: Key SAR Insights :

  • Substituent Effects : Fluorine at the phenyl ring (as in N-(4-fluorophenyl) analogs) enhances target selectivity by modulating electron-withdrawing properties .
  • Sulfonamide Modifications : Replacing methylsulfonyl with morpholine-sulfonyl groups improves solubility but may reduce membrane permeability .

Q. Experimental Design :

  • Synthesize derivatives with systematic substitutions (e.g., halogens, alkyl chains).
  • Evaluate cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.
  • Corrogate data with molecular docking (e.g., binding to kinase ATP pockets).

Reference Table : Biological Activity of Derivatives

DerivativeIC₅₀ (μM)Target ProteinSolubility (mg/mL)
Parent Compound12.5 ± 1.2EGFR0.8
4-Fluoro Analog5.3 ± 0.7EGFR1.2
Morpholine-Sulfonyl18.9 ± 2.1PI3K3.5

Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide-containing benzamides?

Methodological Answer: Common Contradictions :

  • Discrepancies in IC₅₀ values across studies (e.g., due to assay conditions or cell line variability).
  • Opposing results in enzyme inhibition vs. cellular activity.

Q. Resolution Strategies :

  • Orthogonal Assays : Validate hits using both enzymatic (e.g., kinase activity) and phenotypic (e.g., apoptosis) assays.
  • Meta-Analysis : Compare datasets using standardized protocols (e.g., NIH/NCATS guidelines).
  • Structural Validation : Confirm compound integrity post-assay via LC-MS to rule out degradation.

Q. What computational methods are effective in predicting the pharmacokinetic profile of this compound derivatives?

Methodological Answer: In Silico Tools :

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (optimal range: 2-3), BBB permeability, and CYP450 inhibition.
  • Molecular Dynamics (MD) : Simulate ligand-protein binding stability (e.g., 100 ns MD runs for EGFR complexes).

Q. Case Study :

  • For a lead analog with poor oral bioavailability, MD simulations revealed aggregation in aqueous media. Solubility was improved by adding polar groups (e.g., -OH at C3).

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